Remdesivir methylpropyl ester analog

Description

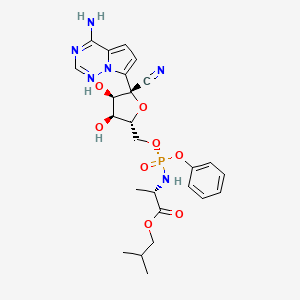

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31N6O8P |

|---|---|

Molecular Weight |

574.5 g/mol |

IUPAC Name |

2-methylpropyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C25H31N6O8P/c1-15(2)11-36-24(34)16(3)30-40(35,39-17-7-5-4-6-8-17)37-12-19-21(32)22(33)25(13-26,38-19)20-10-9-18-23(27)28-14-29-31(18)20/h4-10,14-16,19,21-22,32-33H,11-12H2,1-3H3,(H,30,35)(H2,27,28,29)/t16-,19+,21+,22+,25-,40-/m0/s1 |

InChI Key |

SVRBERDPWIECAJ-VIIJUVLASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Canonical SMILES |

CC(C)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Remdesivir Methylpropyl Ester Analog

Synthetic Pathways and Methodologies

The synthesis of the Remdesivir (B604916) methylpropyl ester analog is a multi-step process that hinges on the preparation of the core nucleoside, GS-441524, followed by the stereoselective introduction of a custom phosphoramidate (B1195095) moiety.

Preparation of the Core Nucleoside (GS-441524) and Key Intermediates

The synthesis of the pivotal intermediate, the nucleoside core GS-441524 ((2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f] caymanchem.commedchemexpress.comtriazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile), is a complex undertaking that has been a significant focus of chemical research. A common strategy commences with a protected D-ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone.

The synthesis involves several key transformations:

Glycosylation: A crucial C-C bond formation occurs between the protected ribonolactone and a derivative of the pyrrolo[2,1-f] caymanchem.commedchemexpress.comtriazine base. This is often achieved by reacting the lactone with the lithiated form of the 4-halo-pyrrolo[2,1-f] caymanchem.commedchemexpress.comtriazine.

Cyanation: Following glycosylation, a cyano group is introduced at the 1'-position of the ribose sugar. This step is critical for the biological activity of the resulting nucleoside.

Deprotection: The benzyl (B1604629) protecting groups on the ribose moiety are removed to yield the free hydroxyl groups of GS-441524.

Alternative and more efficient synthetic routes starting directly from GS-441524 have also been developed, which streamline the process by utilizing this readily available advanced intermediate.

Strategies for Phosphoramidate Moiety Introduction

The introduction of the phosphoramidate group at the 5'-hydroxyl of the nucleoside is a critical step that imparts the desired prodrug characteristics. This transformation is typically achieved by reacting the protected nucleoside core with an activated phosphoramidate reagent.

The key reagent for this specific analog is the (S)-phenyl(2-methylpropyl L-alaninate) phosphoramidochloridate. The preparation of this reagent involves:

Esterification of L-alanine: L-alanine is first esterified with 2-methylpropan-1-ol (isobutanol) to produce 2-methylpropyl L-alaninate. This reaction is typically acid-catalyzed.

Formation of the Phosphoramidate: The resulting amino acid ester is then reacted with a suitable phosphorus oxychloride derivative, such as phenyl dichlorophosphate, to form the desired phosphoramidochloridate. This reaction generates a mixture of diastereomers at the phosphorus center.

The coupling of this phosphoramidochloridate with the protected GS-441524 proceeds via a nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus atom of the chloridate.

Esterification Reactions for Methylpropyl Group Incorporation

The incorporation of the 2-methylpropyl (isobutyl) group is achieved through the esterification of L-alanine. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves refluxing L-alanine with an excess of 2-methylpropan-1-ol in the presence of a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride. The resulting L-alanine 2-methylpropyl ester is then isolated and purified before its use in the subsequent phosphoramidation step.

Stereoselective Synthesis and Chiral Purity Considerations

A significant challenge in the synthesis of Remdesivir and its analogs is controlling the stereochemistry at the phosphorus center of the phosphoramidate moiety. The desired (S)-configuration at the phosphorus atom is crucial for optimal biological activity.

Several strategies have been developed to address this challenge:

Diastereomeric Resolution: The initial approach involved the synthesis of a mixture of (S)- and (R)-phosphorus diastereomers, followed by separation using chiral chromatography or fractional crystallization.

Stereoselective Synthesis: More advanced methods focus on the stereoselective formation of the P-chiral center. This can be achieved using chiral auxiliaries or catalysts during the phosphoramidation step. For instance, organocatalysts have been successfully employed to achieve high diastereoselectivity in the coupling of the phosphoramidoyl chloride with the nucleoside, favoring the formation of the desired (S)-isomer. caymanchem.com

Ensuring high chiral purity is paramount and is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) analysis of the final product.

Analytical Techniques for Structural Confirmation

The definitive structural proof of the Remdesivir methylpropyl ester analog relies on a combination of spectroscopic techniques.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry for structural proof)

While specific, publicly available spectra for the this compound are not widely published, its structure can be unequivocally confirmed using standard analytical methods. The expected data would be analogous to that of Remdesivir, with predictable shifts corresponding to the 2-methylpropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the pyrrolotriazine base, the ribose sugar protons, the L-alanine moiety, the phenyl group, and the newly introduced 2-methylpropyl group. Specifically, one would expect to see a doublet for the two methyl groups of the isobutyl moiety and a multiplet for the methine proton, along with a doublet for the methylene (B1212753) protons adjacent to the ester oxygen.

¹³C NMR: The carbon NMR spectrum would provide signals for all unique carbon atoms in the molecule. The signals corresponding to the 2-methylpropyl ester group would be indicative of its presence and would differ from the signals of the 2-ethylbutyl group in Remdesivir.

³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the formation of the phosphoramidate bond. It would show a single resonance at a characteristic chemical shift for the pentavalent phosphorus atom in its specific chemical environment.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The measured mass would correspond to the calculated exact mass of the molecular formula C₂₅H₃₁N₆O₈P (574.1995 g/mol ). medchemexpress.com Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the 2-methylpropyl alaninate (B8444949) moiety and the cleavage of the phosphoramidate bond, providing further structural confirmation.

Chromatographic Purity and Identity Verification

The purity and identity of the this compound are critical for its characterization and are primarily established using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of Remdesivir and its analogs. ijpsjournal.com For the methylpropyl ester analog, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used for the separation of Remdesivir and its degradation products. nih.gov Other phases like RP-Amide have also shown excellent selectivity for these types of compounds. sigmaaldrich.com

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous buffer (such as phosphate (B84403) buffer or water acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net For instance, an isocratic system of acetonitrile and acidified water (pH 4) in a 55:45 (v/v) ratio has been used for Remdesivir. nih.gov

Detection: Purity is assessed by a UV detector, often set at a wavelength of around 245-247 nm, where the chromophore of the molecule exhibits strong absorbance. caymanchem.comijpsjournal.com The purity is determined by the area percentage of the main peak in the chromatogram. Commercial sources state a purity of ≥98% for this analog. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a highly sensitive and specific method for both identity confirmation and quantification. This technique is crucial in complex matrices, such as in pharmacokinetic studies comparing different Remdesivir prodrugs. nih.gov

In a study comparing the bioactivation profiles of various GS-441524 prodrugs, LC-MS/MS was used to analyze the this compound (referred to as MeRDV). nih.gov The identity of the compound is unequivocally confirmed by matching the retention time from the HPLC separation with the specific mass-to-charge ratio (m/z) of the molecule and its fragments.

Instrumentation: The analysis is performed on a system like a QSight 220 UHPLC-MS/MS. researchgate.net

Separation: Chromatographic separation is achieved on columns such as an Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 μm) with a short run time. nih.gov

Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is typically used, followed by detection using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity. rsc.org The precise mass of the parent ion (C₂₅H₃₁N₆O₈P) is 574.5 g/mol , which would be a key identifier in the mass spectrum. caymanchem.com

The combination of chromatographic separation and mass spectrometric detection provides definitive verification of the compound's identity and a reliable assessment of its purity.

Prodrug Design Principles and Physiochemical Modulations

Theoretical Framework of Prodrug Chemistry for Enhanced Cellular Permeation

The fundamental challenge in developing antiviral agents based on nucleoside or nucleotide analogs is their inherent polarity. nih.gov Nucleotides, which are phosphorylated nucleosides, are particularly problematic as the negatively charged phosphate (B84403) group severely limits their ability to cross the lipophilic (fat-loving) cell membrane, resulting in poor cellular uptake. nih.govnih.gov Furthermore, the first phosphorylation step of a nucleoside analog inside the cell is often slow and inefficient, creating a bottleneck in the activation process. nih.govnih.gov

Influence of the Methylpropyl Ester Moiety on Lipophilicity and Membrane Permeability

The "Remdesivir methylpropyl ester analog," also known as GS-5734 methylpropyl ester analog, is a specific modification of the original remdesivir (B604916) compound. biomol.comcaymanchem.com In the ProTide structure of remdesivir, the amino acid L-alanine is esterified. The specific ester group used is a critical determinant of the prodrug's physicochemical properties, including its lipophilicity, plasma stability, and rate of enzymatic cleavage.

The methylpropyl ester moiety (an isobutyl ester) in this analog replaces the 2-ethylbutyl ester found in the parent remdesivir. nih.gov This seemingly minor structural change is a deliberate design choice to modulate the molecule's properties. Increasing the lipophilicity of the ester can enhance membrane permeability. iipseries.orgnih.gov However, there is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility and premature breakdown in the plasma before the drug can reach its target cells. nih.govnih.gov Studies on similar analogs, such as those with a 2-methylbutyl ester, have shown that such lipophilic modifications can increase cell permeability and lead to more potent inhibition. iipseries.org The selection of the methylpropyl group is therefore a calculated effort to optimize this balance, aiming for enhanced cellular uptake without compromising necessary stability.

| Property | Description | Reference |

|---|---|---|

| Formal Name | N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 2-methylpropyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f] Current time information in Hamilton County, US.nih.govresearchgate.nettriazin-7-yl)-2,5-anhydro-D-altrononitrile | biomol.com |

| Molecular Formula | C25H31N6O8P | biomol.comcaymanchem.com |

| Formula Weight | 574.5 g/mol | biomol.comcaymanchem.com |

| Synonym | GS-5734 methylpropyl ester analog | biomol.comcaymanchem.com |

| Solubility | Soluble in DMSO and DMF. Poorly soluble in a DMSO:PBS (pH 7.2) mixture. | biomol.com |

Comparative Analysis of this compound within Nucleoside Prodrug Design Space

The ProTide strategy, utilized in both remdesivir and its methylpropyl ester analog, is one of the most successful approaches for nucleotide delivery. nih.gov It stands in comparison to other methods like bis(S-acyl-2-thioethyl) (SATE) or cycloSaligenyl (cycloSal) prodrugs, which have also been explored to deliver nucleoside monophosphates. researchgate.net The ProTide approach has often shown superior stability and a more reliable intracellular activation pathway. nih.govresearchgate.net

When compared directly to the parent compound remdesivir, modifications to the ester moiety are intended to improve its therapeutic profile. The efficacy of remdesivir can be limited by its premature hydrolysis in plasma, which converts it to the less effective parent nucleoside (GS-441524) before it can enter target cells. nih.govresearchgate.net Research into other remdesivir analogs has demonstrated that altering the prodrug moiety can significantly enhance performance. For instance, a lead compound from one study, MMT5-14, which featured a modified ProTide structure, showed substantially reduced premature hydrolysis. nih.gov This led to a dramatic increase in prodrug concentration in both plasma and, crucially, in the lungs—the primary site of infection for many respiratory viruses. nih.gov

The table below illustrates the potential improvements gained by such modifications, using data from remdesivir and its advanced analogs as a benchmark.

| Compound | Target/Model | Efficacy Metric (EC50) | Improvement vs. Remdesivir | Reference |

|---|---|---|---|---|

| Remdesivir | Human Coronavirus (HCoV-229E) | 0.07 µM | Baseline | mdpi.comchapman.edu |

| Modified Analog (MMT5-14) | SARS-CoV-2 (four variants) | - | 2- to 7-fold higher antiviral activity | nih.gov |

| Modified Analog (MMT5-14) | Hamster Model (Lungs) | - | 5-fold higher accumulation of active triphosphate | nih.gov |

Impact of Prodrug Architecture on Intracellular Delivery Efficiency

The ultimate success of a prodrug depends not only on its ability to enter the cell but also on the efficiency of its conversion to the active form. The architecture of the this compound is tailored for a specific, multi-step intracellular activation pathway.

Esterase Cleavage: Upon entering the target cell, the first step is the hydrolysis of the ester bond (the methylpropyl ester) and the cleavage of the P-N bond of the amino acid. This is primarily carried out by cellular enzymes, particularly carboxylesterase 1 (CES1) and Cathepsin A (CatA). nih.govnih.gov

Phosphoramidase Cleavage: The resulting intermediate is then acted upon by a phosphoramidase enzyme, Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1), which cleaves the bond between the phosphorus atom and the phenol (B47542) group. nih.gov

Release of Monophosphate: This second cleavage releases the nucleoside monophosphate (NMP) of GS-441524. nih.gov

Final Phosphorylation: Cellular kinases then add two more phosphate groups, converting the NMP into the active nucleoside triphosphate (NTP), which can be incorporated by the viral RNA polymerase to halt viral replication. nih.govnih.gov

Intracellular Metabolism and Bioactivation Pathways

Enzymatic Hydrolysis of the Methylpropyl Ester

The initial and crucial step in the bioactivation of the Remdesivir (B604916) methylpropyl ester analog is the hydrolysis of its ester and phosphoramidate (B1195095) moieties. This process is mediated by specific cellular hydrolases that cleave the prodrug, initiating the pathway toward the active antiviral agent.

Identification and Characterization of Responsible Cellular Hydrolases

Research has identified two key enzymes responsible for the initial hydrolytic cleavage of Remdesivir and its analogs: Carboxylesterase 1 (CES1) and Cathepsin A (CatA). nih.govwsu.edu

Carboxylesterase 1 (CES1): This enzyme, predominantly expressed in the liver but also found in other tissues like the lungs, plays a significant role in the hydrolysis of the ester group. nih.govnih.gov The involvement of CES1 in the metabolic activation of Remdesivir has been confirmed through studies using human liver samples and recombinant CES1. nih.gov

Cathepsin A (CatA): This ubiquitously expressed lysosomal enzyme also contributes to the hydrolysis of the prodrug. nih.govwsu.edu

The concerted action of these hydrolases leads to the formation of an alanine (B10760859) intermediate metabolite. nih.govnih.gov Subsequently, the phosphoramidate bond of this intermediate is cleaved by the Histidine Triad (B1167595) Nucleotide-binding Protein 1 (HINT1), releasing the nucleoside monophosphate. nih.govwsu.edu

Kinetic Studies of Prodrug Cleavage

The hydrolysis of Remdesivir is a rapid process, which is a key feature of its design as a prodrug to efficiently deliver the active metabolite into target cells. nih.gov While specific kinetic parameters for the methylpropyl ester analog are not extensively detailed in publicly available literature, studies on Remdesivir provide insight into the efficiency of this cleavage. For instance, the hydrolysis of Remdesivir in human liver microsomes, where CES1 is abundant, has been shown to be efficacious. nih.govresearchgate.net The subsequent HINT1-catalyzed hydrolysis of the alanine intermediate of Remdesivir has been observed to be rapid, suggesting HINT1 is a key enzyme in this activation pathway. nih.gov

Conversion to the Nucleoside Monophosphate Intermediate (GS-441524 Monophosphate)

Following the initial hydrolysis by esterases, the resulting alanine metabolite undergoes further enzymatic conversion. The key enzyme in this step is the Histidine Triad Nucleotide-binding Protein 1 (HINT1). nih.govwsu.edu HINT1 catalyzes the cleavage of the P-N bond in the phosphoramidate moiety, leading to the formation of the crucial nucleoside monophosphate intermediate, GS-441524 monophosphate. nih.govbiorxiv.org This step is essential as it produces the substrate for the subsequent phosphorylation cascade.

Sequential Phosphorylation to the Active Nucleoside Triphosphate (GS-443902)

The final stage of the bioactivation pathway is the sequential phosphorylation of the GS-441524 monophosphate. This multi-step process is carried out by host cell kinases, which add two more phosphate (B84403) groups to form the active nucleoside triphosphate, GS-443902. nih.govnih.gov

Involvement of Host Cell Kinases

A variety of host cell kinases are involved in the phosphorylation of the monophosphate intermediate. These enzymes, often referred to as cellular phosphotransferases, facilitate the conversion to the diphosphate (B83284) and subsequently to the triphosphate form. nih.govresearchgate.net Studies have implicated several families of kinases in this process:

Adenylate Kinases (AKs): These enzymes, including AK1, AK2, and AK3, are known to convert AMP to ADP and are expressed in various cell types, including lung epithelial cells. nih.gov

Other Kinases: Enzymes such as nucleoside diphosphate kinases, phosphoglycerate kinases, pyruvate (B1213749) kinases, and creatine (B1669601) kinase have been suggested to be involved in the final phosphorylation step from the diphosphate to the triphosphate metabolite. researchgate.net The expression of these kinases can vary between different cell types, potentially influencing the efficiency of the activation process. nih.gov

The SARS-CoV-2 infection itself can trigger the activation of host kinases, which may play a role in the phosphorylation of viral proteins and potentially antiviral nucleoside analogs. frontiersin.orgnih.gov

Rate-Limiting Steps in Triphosphate Formation

The conversion of the parent nucleoside, GS-441524, to its monophosphate form is considered a rate-limiting step in its activation. biorxiv.orgnih.gov The design of Remdesivir as a phosphoramidate prodrug is intended to bypass this initial, often inefficient, phosphorylation step by being directly converted to the monophosphate intracellularly. nih.govnih.gov This strategy aims to enhance the formation of the active triphosphate metabolite, GS-443902, within the target cells.

Cellular Compartmentalization and Determinants of Active Metabolite Accumulation

Once inside the cell, the remdesivir methylpropyl ester analog undergoes a series of enzymatic reactions. The initial step involves the hydrolysis of the ester bond, a reaction primarily catalyzed by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). nih.govnih.gov This produces an intermediate alanine metabolite, GS-704277. Subsequently, the phosphoramidate bond of GS-704277 is cleaved by histidine triad nucleotide-binding protein 1 (HINT1), releasing the monophosphate form, GS-441524 monophosphate (RMP). nih.gov

This monophosphate metabolite is the pivotal point in the bioactivation cascade. It is then successively phosphorylated by cellular kinases to its diphosphate (RDP) and ultimately to its active triphosphate form, GS-443902 (RTP). nih.gov This active metabolite, an analog of adenosine (B11128) triphosphate (ATP), can then be incorporated into the viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.

The efficiency of this bioactivation process and the subsequent accumulation of the active triphosphate metabolite are key determinants of the drug's antiviral potency. Several factors influence this accumulation:

Enzyme Expression Levels: The relative expression of the activating enzymes in different tissues plays a significant role. For instance, studies have shown that the expression of CES1 and CatA can vary between cell types, such as in the liver versus lung cells, potentially leading to differential rates of initial hydrolysis. nih.gov

Tissue-Specific Metabolism: The metabolic stability and conversion rates of the this compound and its metabolites can differ across various tissues. For example, in mouse models, the liver and kidney have demonstrated higher rates of hydrolysis of the parent drug compared to the lung. nih.gov

Phosphorylation and Dephosphorylation Balance: The net accumulation of the active triphosphate metabolite is a dynamic equilibrium between the rates of phosphorylation of the monophosphate form and the dephosphorylation of the triphosphate form by cellular phosphatases. The lung has been observed to have a higher ratio of the active triphosphate (RTP) to its monophosphate precursor (RMP) compared to the liver, suggesting more efficient phosphorylation or a lower rate of dephosphorylation in lung tissue. nih.gov

Cellular Uptake and Efflux: The ability of the parent drug to enter target cells and the potential for efflux of the drug or its metabolites by cellular transporters can also impact the intracellular concentration of the active form.

The following table summarizes the key metabolites and their distribution in different tissues based on pre-clinical studies.

| Metabolite | Key Tissues of Distribution | Significance |

| Remdesivir (RDV) | Liver, Lung | Prodrug form that initiates the metabolic cascade. |

| GS-441524 monophosphate (RMP) | Liver, Kidney | Key intermediate metabolite. |

| GS-443902 (RTP) | Liver, Kidney, Lung | The pharmacologically active triphosphate form. |

| GS-441524 (RN) | Kidney | The nucleoside core, a major metabolite found in urine. |

This table is based on data from mouse models and illustrates the differential tissue distribution of the metabolites. nih.gov

The intracellular compartmentalization of these metabolic processes is critical. The initial hydrolysis and subsequent phosphorylation steps all occur within the cytoplasm of the host cell, ensuring that the active triphosphate metabolite is generated in close proximity to the site of viral replication.

The table below presents a simplified overview of the bioactivation pathway and the key enzymes involved.

| Step | Substrate | Enzyme(s) | Product |

| 1 | Remdesivir (RDV) | Carboxylesterase 1 (CES1), Cathepsin A (CatA) | GS-704277 (Alanine Metabolite) |

| 2 | GS-704277 | Histidine Triad Nucleotide-binding Protein 1 (HINT1) | GS-441524 monophosphate (RMP) |

| 3 | GS-441524 monophosphate (RMP) | Cellular Kinases | GS-441524 diphosphate (RDP) |

| 4 | GS-441524 diphosphate (RDP) | Cellular Kinases | GS-443902 (Active Triphosphate, RTP) |

Molecular Mechanism of Antiviral Action

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp) Complexes

The antiviral activity of the Remdesivir (B604916) analog is initiated by its interaction with the viral RdRp complex. This interaction is characterized by its ability to act as a competitive inhibitor and its subsequent incorporation into the newly forming viral RNA strand.

Substrate Mimicry and Competitive Inhibition of Endogenous Nucleotides (e.g., ATP)

Once metabolized into its active triphosphate form (RDV-TP), the Remdesivir analog functions as a molecular mimic of the natural adenosine (B11128) triphosphate (ATP) nucleotide. nih.govdrugbank.comeurekalert.org This structural similarity allows it to compete directly with endogenous ATP for binding to the active site of the viral RdRp. nih.govbiorxiv.orgresearchgate.net Research on the parent compound, Remdesivir, indicates that its active form is not only a competitor but often a superior substrate for the viral polymerase compared to ATP. nih.govnih.gov Studies on coronaviruses have shown that the RdRp can incorporate the active triphosphate form of Remdesivir with a higher efficiency than ATP. nih.govnih.govgenscript.com This preferential uptake is a key factor in its potent antiviral effect, as it effectively outcompetes the natural building blocks required for viral RNA synthesis. The relative binding free energy between remdesivir and ATP has been calculated to be -2.80 ± 0.84 kcal/mol, indicating a significantly stronger binding of remdesivir to the SARS-CoV-2 RdRp than ATP. nih.gov This translates to an approximately 100-fold improvement in the dissociation constant (Kd), signifying a highly effective replacement of ATP at the polymerase's pre-insertion site. nih.gov

Mechanisms of Incorporation into Nascent Viral RNA

Following successful competition with ATP, the active form of the analog, remdesivir monophosphate (RMP), is incorporated into the growing viral RNA chain by the RdRp. biorxiv.orgnih.govbiorxiv.org A critical feature of this mechanism is that, unlike many classic chain-terminating nucleoside analogs, RMP possesses a free 3'-hydroxyl group. drugbank.comnih.gov This allows for the formation of a phosphodiester bond with the next incoming nucleotide, meaning that the incorporation of the analog does not cause immediate cessation of RNA synthesis. drugbank.comnih.gov The polymerase is able to continue adding a few more nucleotides to the chain after the analog has been integrated. nih.govbiorxiv.org

Detailed Elucidation of Delayed Chain Termination

The primary mechanism through which the Remdesivir analog exerts its antiviral effect is not immediate but delayed chain termination. This unique process allows the analog to be subtly integrated into the viral RNA before bringing replication to a halt.

Structural and Enzymatic Basis of Polymerase Arrest

The halt in RNA synthesis occurs after the incorporation of three additional nucleotides downstream from the integrated remdesivir monophosphate (RMP). nih.govnih.govtulane.edu This delayed termination is the result of a steric clash that occurs as the polymerase attempts to translocate along the RNA template. Cryo-electron microscopy studies have revealed that the 1'-cyano group on the ribose sugar of the incorporated RMP collides with key amino acid residues in the RdRp. biorxiv.orgtulane.eduresearchgate.net In the case of SARS-CoV-2 RdRp, this clash occurs with the side chain of serine 861 (Ser-861). nih.govtulane.edu This steric hindrance physically blocks the polymerase from moving further along the RNA template, thereby arresting RNA synthesis. tulane.edunih.gov The incorporation of the analog essentially creates a molecular roadblock that the enzyme cannot bypass.

Kinetic Analysis of RNA Synthesis Inhibition

Kinetic studies comparing the incorporation of the active triphosphate of Remdesivir (RDV-TP) with its natural counterpart, ATP, quantify the efficiency of the antiviral's action. The data consistently show that viral RdRp enzymes incorporate RDV-TP more efficiently than ATP. This selectivity is a crucial aspect of its potency.

| Parameter | SARS-CoV-2 RdRp (RDV-TP) | SARS-CoV-2 RdRp (ATP) | MERS-CoV RdRp (RDV-TP) | MERS-CoV RdRp (ATP) |

| K_m (μM) | 0.52 | 3.0 | 0.02 | 0.25 |

| k_cat (s⁻¹) | 0.67 | 2.2 | - | - |

| k_pol (s⁻¹) | - | - | 0.11 | 0.04 |

| Selectivity (k_cat/K_m) | 1.29 | 0.74 | 4.8 | 0.16 |

| Data derived from studies on Remdesivir triphosphate (RDV-TP). K_m (Michaelis constant) reflects the substrate concentration at half-maximal velocity. k_cat (turnover number) or k_pol (polymerization rate) reflects the maximal rate of the reaction. Selectivity is the ratio of the efficiency (k_cat/K_m) of the analog versus the natural nucleotide. nih.govnih.gov |

The data demonstrates that for both SARS-CoV-2 and MERS-CoV, the efficiency of incorporation for RDV-TP is significantly higher than for ATP, underscoring its effectiveness as a competitive substrate for the viral polymerase. nih.govnih.gov

Selectivity Profile Against Host Cellular Polymerases

A critical aspect of any successful antiviral agent is its ability to selectively target viral machinery without significantly affecting host cell functions. The Remdesivir analog demonstrates a favorable selectivity profile. Its active triphosphate form is a poor substrate for human polymerases, including DNA-dependent RNA polymerase II and, importantly, human mitochondrial RNA polymerase. drugbank.comnih.gov This high degree of selectivity ensures that the compound primarily inhibits viral replication while minimizing disruption to the host cell's own nucleic acid synthesis, which is a key factor in its therapeutic potential. drugbank.com

| Polymerase | Selectivity (Viral RdRp vs. Host Polymerase) |

| Human Mitochondrial RNA Polymerase | High (Poor substrate for host polymerase) |

| Human DNA-dependent RNA Polymerase II | High (Poor substrate for host polymerase) |

| This table reflects the general findings that the active form of Remdesivir is not a significant inhibitor of host polymerases. drugbank.comnih.gov |

Differential Affinity for Viral vs. Mammalian RNA Polymerases

A critical feature of an effective antiviral agent is its ability to selectively target viral processes while minimizing effects on host cell functions. The active metabolite of Remdesivir demonstrates a significant differential affinity, favoring the viral RdRp over host polymerases.

Kinetic studies have shown that the SARS-CoV-2 RdRp incorporates the active triphosphate form of Remdesivir more efficiently than it does the natural ATP nucleotide. nih.gov This preference is a key factor in its antiviral potency. In contrast, mammalian DNA and RNA polymerases, including human mitochondrial RNA polymerase, exhibit a much higher selectivity for the natural ATP over RDV-TP. drugbank.com This low affinity for host polymerases is a crucial factor in the compound's specificity. Research indicates that RDV-TP is less efficiently incorporated by human mitochondrial RNA polymerase, underscoring its target specificity. nih.gov

| Substrate | Enzyme | Incorporation Efficiency (kcat/Km) (μM-1s-1) | Reference |

|---|---|---|---|

| Remdesivir Triphosphate (RTP) | SARS-CoV-2 RdRp | 1.29 | nih.gov |

| Adenosine Triphosphate (ATP) | SARS-CoV-2 RdRp | 0.74 | nih.gov |

Molecular Determinants of Antiviral Specificity

The antiviral specificity of the Remdesivir methylpropyl ester analog is determined by the precise molecular interactions between its active triphosphate form and the viral RdRp. As an adenosine analog, RDV-TP structurally resembles ATP, allowing it to fit into the active site of the polymerase. nih.govyoutube.com

Molecular modeling has confirmed that RDV-TP's positioning within the RdRp active site closely mimics that of ATP, which facilitates its efficient incorporation into the nascent viral RNA strand. nih.govnih.gov The primary determinant of specificity is the viral enzyme's higher affinity for RDV-TP compared to the endogenous ATP, as demonstrated by kinetic data. nih.gov Conversely, the poor recognition and incorporation of RDV-TP by host mammalian polymerases ensure that the drug's action is concentrated on the viral replication process. drugbank.com

Impact on Viral Replication Fidelity and Genome Synthesis

The incorporation of the Remdesivir analog into the viral RNA has a profound and disruptive impact on the synthesis of the viral genome. The primary mechanism of action is delayed chain termination. nih.govnih.gov

Once the viral RdRp incorporates RDV-TP into the growing RNA chain at a specific position (position i), the synthesis does not immediately halt. Instead, the polymerase continues to add a few more nucleotides before synthesis is arrested. For coronaviruses, termination of RNA synthesis typically occurs at position i+3. nih.gov This delayed termination effectively stops the production of full-length, functional viral RNA genomes, thereby inhibiting viral replication. youtube.comnih.gov

Furthermore, the efficacy of Remdesivir is also influenced by the virus's own proofreading machinery. Many coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that functions as a proofreading enzyme, capable of identifying and removing mismatched nucleotides incorporated into the RNA strand. youtube.comyoutube.com However, studies suggest that Remdesivir can largely evade this proofreading mechanism. nih.gov In fact, viruses with a mutated, less functional exoribonuclease exhibit even greater susceptibility to the antiviral effects of Remdesivir, resulting in a more significant reduction in viral RNA production. youtube.comyoutube.com This indicates that while the proofreader can pose a challenge, the analog's chemical structure hinders its efficient removal, ultimately leading to the termination of genome synthesis and a potent antiviral effect. nih.gov

Preclinical Antiviral Efficacy and Spectrum of Activity

In Vitro Antiviral Activity

The antiviral potential of remdesivir (B604916) and its analogs has been evaluated across a range of RNA virus families in various cell culture systems.

Evaluation Across Diverse RNA Virus Families

Remdesivir, the parent compound of the methylpropyl ester analog, has demonstrated a broad spectrum of antiviral activity against several RNA virus families in laboratory settings. nih.govnih.govnih.gov This includes:

Coronaviruses: Remdesivir has shown inhibitory effects against various coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2. nih.govnih.govnih.gov

Filoviruses: The parent compound was initially developed for the treatment of Ebola virus disease, demonstrating its activity against the Filoviridae family. nih.gov

Paramyxoviruses: In vitro studies have indicated activity against members of the Paramyxoviridae family, such as Nipah virus. nih.gov

Pneumoviridae: Antiviral activity has also been observed against viruses in the Pneumoviridae family, like respiratory syncytial virus (RSV). nih.govnih.gov

Cell Culture Models for Assessing Viral Replication Inhibition

The evaluation of the antiviral efficacy of remdesivir and its analogs has been conducted in various cell culture models that are relevant to human infections. These include:

Vero E6 cells: These monkey kidney cells are commonly used for virology research and have been employed to assess the inhibition of SARS-CoV-2 replication. nih.govapub.kr

Primary human airway epithelial (HAE) cells: This model provides a more physiologically relevant system for studying respiratory viruses. nih.govnih.gov Remdesivir has been shown to inhibit SARS-CoV and MERS-CoV in HAE cells. nih.gov

Other cell lines: Various other cell lines have been utilized, such as Huh7 (human liver cells), HeLa (human cervical cancer cells), Calu-3 (human lung epithelial cells), and MRC-5 (normal human fetal lung fibroblast cells), to investigate the antiviral activity against different viruses. nih.govnih.govnih.govmdpi.com

Quantitative Assessment of Antiviral Potency

The antiviral potency of remdesivir is quantified using standard virological assays that measure the concentration of the compound required to inhibit viral replication by a certain percentage.

EC50 and EC90 Values: The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 90% effective concentration (EC90) is the concentration required to inhibit 90% of viral replication. For remdesivir, EC50 values have been reported across a range of viruses and cell lines. For instance, against SARS-CoV and MERS-CoV in human airway epithelial cells, the EC50 values were 0.069 µM and 0.074 µM, respectively. nih.gov In Vero E6 cells, the EC50 of remdesivir against SARS-CoV-2 was reported as 23.15 µM in one study. nih.gov Against human coronavirus 229E (HCoV-229E) in MRC-5 cells, remdesivir showed an EC50 value of 0.07 µM. nih.govmdpi.com

Selectivity Index (SI): The selectivity index is a ratio that measures the window between cytotoxicity and antiviral activity. It is calculated by dividing the 50% cytotoxic concentration (CC50) by the EC50. A higher SI value indicates a more favorable profile for an antiviral compound.

| Compound | Virus | Cell Line | EC50 (µM) |

| Remdesivir | SARS-CoV | Human Airway Epithelial | 0.069 nih.gov |

| Remdesivir | MERS-CoV | Human Airway Epithelial | 0.074 nih.gov |

| Remdesivir | SARS-CoV-2 | Vero E6 | 23.15 nih.gov |

| Remdesivir | MERS-CoV | HeLa | 0.34 nih.gov |

| Remdesivir | Junin virus | HeLa | 0.47 nih.gov |

| Remdesivir | Lassa fever virus | HeLa | 1.48 nih.gov |

| Remdesivir | Murine hepatitis virus | - | 0.03 nih.gov |

| Remdesivir | HCoV-229E | MRC-5 | 0.07 nih.govmdpi.com |

| Remdesivir | MERS-CoV | Calu-3 | 0.09 nih.gov |

Efficacy in Non-Human In Vivo Models of Viral Infection

The preclinical evaluation of remdesivir has extended to animal models to assess its effectiveness in a living organism.

Assessment of Viral Load Reduction in Target Tissues

Studies in animal models have demonstrated the ability of remdesivir to reduce the amount of virus in key tissues affected by infection.

In mouse models of SARS-CoV infection, administration of remdesivir resulted in a reduced viral load in the lungs. nih.gov

Similarly, in a mouse model of MERS-CoV, remdesivir treatment led to a significant decrease in viral load. nih.gov

A retrospective study in hospitalized COVID-19 patients suggested that remdesivir treatment significantly reduced the viral load in nasopharyngeal swabs. nih.govbohrium.com

Analysis of Disease Pathogenesis Markers and Correlates of Protection

Beyond just reducing viral replication, preclinical studies have also investigated the impact of remdesivir on the course of the disease.

In a rhesus macaque model of MERS-CoV infection, both prophylactic and therapeutic treatment with remdesivir showed efficacy. nih.gov Prophylactic treatment, in particular, resulted in a significant reduction in viral load in the lungs. nih.gov

In mouse models of MERS-CoV, remdesivir treatment not only reduced viral load but also mitigated lung hemorrhaging and mortality compared to control groups. nih.gov

Animal studies have suggested that earlier administration of remdesivir is more effective, a finding that is consistent with the treatment of other acute viral diseases. nih.gov

Comparative Preclinical Studies with Parent Remdesivir and Other Nucleoside Analogs (e.g., GS-621763)

The development of antiviral therapies often involves the creation of prodrugs to enhance the delivery and metabolic activation of a parent compound. In the context of remdesivir (GS-5734), a potent nucleotide analog, several related compounds have been evaluated in preclinical studies to compare their antiviral efficacy. These include its parent nucleoside, GS-441524, and orally bioavailable ester prodrugs such as GS-621763. nih.govnih.gov Remdesivir itself is a phosphoramidate (B1195095) prodrug of the nucleoside analog GS-441524. nih.gov It is designed to efficiently deliver the active metabolite, a nucleoside triphosphate, into cells to inhibit viral RNA-dependent RNA polymerase (RdRp). nih.gov GS-621763 is a tri-isobutyryl ester prodrug of GS-441524, developed to allow for oral administration. nih.gov All three compounds ultimately metabolize to the same active nucleoside triphosphate within the cell, but their differing structures affect their entry into cells and subsequent activation pathways. nih.gov

Preclinical research has focused on directly comparing the antiviral activity of these analogs in various in vitro and in vivo models. These studies are crucial for understanding the relative potency and potential clinical utility of each compound.

In Vitro Antiviral Activity

Comparative studies in cell cultures have demonstrated that the antiviral potency of remdesivir and its analogs can vary significantly depending on the cell type used, which is largely attributed to differences in intracellular metabolism. researchgate.net

In studies using human airway epithelial (HAE) cells infected with SARS-CoV-2, both GS-621763 and remdesivir showed a significant, dose-dependent reduction in the production of infectious virus. nih.gov A more direct comparison in normal human bronchial epithelial (NHBE) cultures provided specific efficacy values against a reporter strain of SARS-CoV-2. Remdesivir was the most potent, followed by the oral ester prodrug GS-621763, while the parent nucleoside GS-441524 was significantly less active in this system. nih.gov

EC₅₀ Values against SARS-CoV-2 in NHBE Cells

| Compound | EC₅₀ (µM) |

|---|---|

| Remdesivir (GS-5734) | 0.0371 |

| GS-621763 | 0.125 |

| GS-441524 | 2.454 |

EC₅₀ (half maximal effective concentration) indicates the concentration of a drug that inhibits 50% of viral replication. A lower value indicates higher potency. Data sourced from a study using a Firefly luciferase-expressing SARS-CoV-2 in NHBE cultures. nih.gov

Further research comparing remdesivir and its parent nucleoside GS-441524 across a panel of cell lines confirmed these differences. researchgate.net Remdesivir consistently exhibited greater potency against SARS-CoV-2 than GS-441524 in human lung (Calu-3) and intestinal (Caco-2) cell lines. researchgate.net This superior activity was correlated with much higher levels of the active triphosphate metabolite generated from remdesivir compared to GS-441524. researchgate.net For instance, in human liver-derived Huh-7 cells infected with a different human coronavirus (HCoV-OC43), remdesivir was over 400 times more potent than GS-441524, a difference that corresponded with a more than 120-fold higher generation of the active triphosphate metabolite from remdesivir. researchgate.net

Comparative Efficacy of Remdesivir vs. GS-441524 in Various Cell Lines

| Virus | Cell Line | Compound | EC₅₀ (µM) |

|---|---|---|---|

| SARS-CoV-2 | Calu-3 | Remdesivir | 0.014 |

| SARS-CoV-2 | Calu-3 | GS-441524 | 0.54 |

| SARS-CoV-2 | Caco-2 | Remdesivir | 0.012 |

| SARS-CoV-2 | Caco-2 | GS-441524 | 1.1 |

| HCoV-OC43 | Huh-7 | Remdesivir | 0.01 |

| HCoV-OC43 | Huh-7 | GS-441524 | 4.1 |

EC₅₀ (half maximal effective concentration) values highlight the superior potency of the prodrug Remdesivir over its parent nucleoside GS-441524 in these human cell lines. researchgate.net

In Vivo Antiviral Efficacy

Preclinical animal models have been used to assess the therapeutic efficacy of these compounds in a living organism. In a mouse model of SARS-CoV-2 infection, the oral ester prodrug GS-621763 was shown to be effective, significantly reducing viral load, mitigating lung pathology, and improving pulmonary function. nih.gov Its efficacy was found to be comparable to that of molnupiravir (B613847), another oral antiviral nucleoside analog. nih.gov

Studies in cats with naturally occurring Feline Infectious Peritonitis (FIP), a disease caused by a feline coronavirus, have also provided comparative data. In a non-inferiority trial comparing orally administered remdesivir to orally administered GS-441524, 77% of cats treated with remdesivir survived, compared to 55% of those treated with GS-441524. nih.govnih.gov While there was no statistically significant difference in the survival rate, the findings suggest both oral formulations are effective antiviral treatments for FIP. nih.govnih.gov It is understood that remdesivir is rapidly broken down to GS-441524 in the body, with GS-441524 being the ultimate active component that circulates and acts on the virus. sockfip.org

Structure Activity Relationships Sar and Molecular Design Strategies

Role of the Methylpropyl Ester and Phosphoramidate (B1195095) Moieties in Modulating Potency and Metabolism

Remdesivir (B604916) is a phosphoramidate prodrug, a class of compounds designed to enhance cellular uptake and bypass the often inefficient initial phosphorylation step required to activate nucleoside analogs. nih.govnih.govnih.gov This "ProTide" technology masks the highly charged monophosphate group with an aryloxy group and an amino acid ester, rendering the molecule more lipophilic and permeable to cell membranes. nih.govacs.org

The metabolic activation of remdesivir is a multi-step intracellular process:

Ester Hydrolysis: The process begins with the cleavage of the ester bond, a reaction primarily catalyzed by cellular enzymes like carboxylesterase 1 (CES1) and cathepsin A (CatA). nih.govnih.gov

Cyclization and P-N Bond Cleavage: This is followed by the cleavage of the phosphoramidate P-N bond, a step involving enzymes such as HINT1 (Histidine Triad (B1167595) Nucleotide-Binding Protein 1), which releases the nucleoside monophosphate. nih.govacs.org

Phosphorylation: Cellular kinases then further phosphorylate the monophosphate (e.g., RDV-MP) to the active triphosphate form (RDV-TP). acs.orgnih.govnih.gov

The choice of the ester group is critical for modulating the rate of this activation cascade. While remdesivir itself utilizes a 2-ethylbutyl L-alaninate moiety, the properties of a hypothetical methylpropyl ester analog can be inferred from established SAR principles. The rate of hydrolysis by esterases is sensitive to the steric and electronic properties of the alcohol portion of the ester. A methylpropyl (i.e., isobutyl or sec-butyl) group would present a different steric profile than the 2-ethylbutyl group, potentially altering the rate of the initial activation step. Studies on various phosphoramidate prodrugs show that modifications to the ester can significantly impact metabolic stability and the efficiency of conversion to the active triphosphate form. nih.gov The goal is to achieve a balance: the prodrug must be stable enough in plasma to reach target cells but labile enough to be efficiently cleaved once inside. acs.orgnih.gov

The phosphoramidate moiety itself is a cornerstone of the design, providing a stable yet cleavable linkage that protects the phosphate (B84403) group until it is delivered into the cell. nih.gov This strategy has been shown to substantially increase the formation of the active triphosphate in target cells, such as lung cells, compared to administering the parent nucleoside alone. nih.govacs.org

Impact of Stereochemistry on Biological Activity and Prodrug Activation

Remdesivir has multiple chiral centers, but the stereochemistry at the phosphorus atom of the phosphoramidate moiety is particularly crucial. This creates two diastereomers, designated (SP) and (RP). nih.govresearchgate.net

(SP)-Remdesivir: This is the diastereomer developed for clinical use. nih.govnih.gov It was initially selected for its favorable therapeutic window and selectivity. nih.gov Cathepsin A (CatA), an enzyme widely expressed across various tissues, preferentially hydrolyzes the (SP)-isomer. nih.govresearchgate.net

(RP)-Remdesivir: The (RP)-isomer is also antivirally active. nih.gov Its activation is preferentially handled by Carboxylesterase 1 (CES1), which has a more limited tissue distribution. nih.govresearchgate.net

This differential, enzyme-driven activation of stereoisomers has significant implications. Since viruses like SARS-CoV-2 can infect a wide range of tissues, the presence of both isomers could potentially lead to broader tissue distribution and efficacy. nih.govresearchgate.net The development of synthetic methods to produce the pure (RP)-diastereomer has been an area of research interest to explore its clinical potential. researchgate.netscienceopen.com The coupling of the nucleoside core with the phosphoramidate fragment is a key synthetic step where stereocontrol is critical, often proceeding with an inversion of configuration at the phosphorus center. nih.gov

Identification of Key Structural Features for Enhanced RdRp Binding and Inhibition

The ultimate target of remdesivir is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. acs.orgijarm.comnih.gov The active form, remdesivir triphosphate (RDV-TP), is an adenosine (B11128) triphosphate (ATP) analog that competes with natural ATP for incorporation into the growing viral RNA strand. nih.govacs.orgwjpmr.com

Several structural features of the active metabolite are critical for its potent inhibition of RdRp:

1'-Cyano Group: This modification on the ribose sugar is a key feature. After RDV-TP is incorporated into the RNA chain, this cyano group creates a steric clash with the RdRp enzyme (specifically with residue Ser-861 in SARS-CoV-2 RdRp) several nucleotides downstream. wjpmr.comnih.gov This clash physically obstructs the translocation of the polymerase along the RNA template, effectively terminating RNA synthesis in a delayed fashion. wjpmr.comnih.gov

C-Nucleoside Bond: Unlike natural nucleosides which have an N-glycosidic bond, remdesivir is a C-nucleoside, meaning the ribose is attached to the nucleobase via a carbon-carbon bond. capes.gov.br This feature is crucial for its potency and selectivity against viral polymerases over host polymerases.

Pyrrolo[2,1-f] nih.govdrugtargetreview.comresearchgate.nettriazine Base: This modified nucleobase mimics adenosine and forms standard Watson-Crick base pairing with uridine (B1682114) in the template RNA strand, allowing it to be recognized and incorporated by the RdRp. nih.govsci.news

Cryo-electron microscopy studies have revealed the precise interactions within the RdRp active site. Key residues such as K545, R555, and D618 in the SARS-CoV-2 RdRp are instrumental in binding the remdesivir metabolite. acs.orgnih.govresearchgate.net The remdesivir metabolite binds with a significantly higher affinity to the RdRp than the natural ATP substrate, making it an effective competitor. acs.orgresearchgate.net

Rational Design Principles for Optimizing Prodrug Properties and Intracellular Pharmacokinetics

The design of nucleoside phosphoramidate prodrugs like remdesivir follows a "Trojan horse" strategy. nih.gov The core principle is to mask the hydrophilic monophosphate to facilitate entry into the cell, after which it is unmasked to reveal the active component.

Key principles for optimizing these prodrugs include:

Balancing Lipophilicity and Stability: The prodrug must be lipophilic enough to cross cell membranes but not so stable that it cannot be efficiently metabolized to its active form. acs.org The choice of the amino acid ester (e.g., L-alaninate in remdesivir) and the aryloxy group (e.g., phenol) are critical levers in tuning these properties. nih.gov

Targeting Specific Esterases: As discussed, different ester groups can be designed to be substrates for specific intracellular esterases, potentially allowing for targeted drug delivery to tissues where those enzymes are highly expressed. nih.govresearchgate.net

Improving Intracellular Concentration: The primary goal of the prodrug approach is to increase the intracellular concentration of the active triphosphate metabolite. nih.govacs.org Quantifying the levels of intracellular metabolites is a crucial step in optimizing and developing new antiviral nucleoside analogs. nih.gov This has been successfully demonstrated for remdesivir, which achieves significantly higher levels of the active triphosphate in lung cells compared to its parent nucleoside. acs.org

Computational and Synthetic Approaches for Designing Analogs with Improved Antiviral Profiles

The development of remdesivir analogs is guided by both computational and synthetic chemistry.

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations are used to predict how new analogs will bind to the viral RdRp. researchgate.netnih.govingentaconnect.com These methods allow researchers to screen large virtual libraries of compounds and prioritize those with the highest predicted binding affinity and stability. researchgate.netnih.govrsc.org For example, computational studies have been used to screen hundreds of remdesivir analogs to identify candidates with potentially superior interactions with the RdRp active site. researchgate.netnih.gov Free energy calculations can compare the binding strength of an analog to that of the natural substrate, ATP, providing a quantitative measure of its potential efficacy. acs.orgresearchgate.net

Synthetic Approaches: The synthesis of remdesivir and its analogs is a complex, multi-step process. nih.govacs.org Key challenges include the C-C bond glycosylation to form the C-nucleoside core and the stereoselective installation of the phosphoramidate moiety. organic-chemistry.org Researchers have developed multiple generations of synthetic routes, improving efficiency and scalability by using milder reagents and optimizing protection strategies. acs.orgorganic-chemistry.orgacs.org Flow chemistry has even been applied to critical steps to improve yield and throughput. acs.org These synthetic advancements enable the creation of novel analogs, such as those with different ester groups (like a methylpropyl ester), modified nucleobases, or changes to the ribose sugar, for biological evaluation. researchgate.net

Strategies for Addressing Potential Mechanisms of Viral Resistance through Analog Modification

While remdesivir is a potent inhibitor, the potential for viruses to develop resistance is a significant concern. drugtargetreview.comimmunopaedia.org.zanews-medical.net Resistance mutations typically arise in the RdRp enzyme, which can reduce the efficiency of remdesivir's incorporation or enhance its removal.

Key resistance mutations identified through in-vitro studies include substitutions like S759A and V792I in the SARS-CoV-2 nsp12 (RdRp) protein. researchgate.netnih.gov These mutations can confer resistance through distinct mechanisms:

Decreased Incorporation: Some mutations can reduce the polymerase's preference for incorporating RDV-TP over the natural ATP substrate. nih.gov

Enhanced Excision: Coronaviruses possess a proofreading exonuclease (nsp14) that can remove mismatched nucleotides. While remdesivir's 1'-CN group provides some protection against this, its effect is not absolute, and the drug is still sensitive to excision. wjpmr.comnih.gov

Strategies to overcome resistance involve rational modification of the remdesivir analog structure:

Structure-Based Design: By analyzing the structure of the resistant RdRp enzymes, medicinal chemists can design new analogs that can evade or overcome the effects of the mutations. nih.gov For example, modifications could be made to the nucleobase or the ribose moiety to form different interactions within the active site that are less affected by the resistance mutations.

Targeting Conserved Residues: Designing analogs that interact primarily with highly conserved residues in the RdRp active site can make it more difficult for the virus to develop resistance, as mutations in these areas would likely be detrimental to the polymerase's fundamental function. wjpmr.comnih.gov

Combination Therapy: Combining remdesivir or its analogs with other antiviral agents that have different mechanisms of action is a key strategy to increase efficacy and reduce the likelihood of resistance emerging. immunopaedia.org.za

Computational Chemistry and in Silico Modeling Investigations

Molecular Docking and Binding Energy Predictions with Viral Polymerases

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding how a drug candidate like the Remdesivir (B604916) methylpropyl ester analog might interact with its target, typically the RNA-dependent RNA polymerase (RdRp) of a virus.

Studies on Remdesivir and its analogs have extensively used molecular docking to assess their binding affinity to the RdRp active site. nih.govchemrxiv.orgbiorxiv.org These in silico analyses have shown that the triphosphate form of Remdesivir and its analogs can effectively bind to the catalytic site of the viral polymerase. nih.gov For the Remdesivir methylpropyl ester analog, it is hypothesized that upon intracellular conversion to its active triphosphate form, it would occupy the same binding pocket as the natural nucleotide substrate, thereby competing with it and inhibiting viral RNA synthesis.

The binding energy, a measure of the strength of the interaction between the ligand and the protein, is a key output of docking simulations. Lower binding energies typically indicate a more stable and potent inhibitor. For instance, docking studies on Remdesivir derivatives have reported binding energies ranging from -6.5 kcal/mol to -9.34 kcal/mol against SARS-CoV-2 RdRp. nih.govacs.org It is anticipated that the this compound, due to its structural similarity to the parent compound, would exhibit a comparable high binding affinity. The electrostatic interactions and the formation of hydrogen bonds with key residues in the active site are critical for this strong binding. nih.govnews-medical.net

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Remdesivir (triphosphate form) | SARS-CoV-2 RdRp | -9.278 | D618, S549, R555 |

| Remdesivir | SARS-CoV-2 RdRp | -7.555 | Not specified |

| Galidesivir (triphosphate form) | SARS-CoV-2 RdRp | -8.994 | Not specified |

| Ribavirin (triphosphate form) | SARS-CoV-2 RdRp | -9.280 | Not specified |

Molecular Dynamics Simulations of Remdesivir Analog-Enzyme Complexes

To further investigate the stability of the drug-target interaction, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the dynamic behavior of the complex over time, offering insights that static docking models cannot.

Pharmacophore Modeling for De Novo Drug Design and Virtual Screening of Analog Libraries

Pharmacophore modeling is a powerful strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov A pharmacophore model derived from the known interactions of Remdesivir with RdRp can be used for two primary purposes: de novo design of new analogs and virtual screening of existing compound libraries.

For the this compound, a pharmacophore model would highlight the critical features necessary for its antiviral activity. This includes the ribose-like moiety, the nucleobase analog, and the triphosphate group that forms after intracellular metabolism. nih.gov By understanding these key features, medicinal chemists can rationally design novel analogs with potentially improved properties, such as enhanced binding affinity or better metabolic stability. Furthermore, such a model can be used to virtually screen large databases of chemical compounds to identify other molecules that fit the pharmacophoric pattern and could be potential antiviral candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Antiviral Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

For a series of Remdesivir analogs, including the methylpropyl ester derivative, a QSAR model could be developed to predict their antiviral potency based on various molecular descriptors. These descriptors can include physicochemical properties like molecular weight, lipophilicity (logP), and topological indices. nih.govresearchgate.net A robust QSAR model would allow for the rapid screening of a large number of designed analogs, prioritizing those with the highest predicted potency for synthesis and experimental testing. ijnrd.org Recent QSAR studies on antiviral drugs have demonstrated the utility of this approach in identifying promising candidates. nih.gov

| Descriptor | Description | Relevance to Antiviral Activity |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and metabolism. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects cell membrane permeability and bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for ligand-receptor interactions. |

In Silico Prediction of Prodrug Bioconversion and Intracellular Drug Distribution

Remdesivir is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active triphosphate form. researchgate.netnih.gov The this compound is also a prodrug, and its efficacy is dependent on this bioconversion process. In silico methods can be used to predict the metabolic fate of such prodrugs.

Computational models can simulate the enzymatic hydrolysis of the ester and phosphoramidate (B1195095) groups, predicting the rate and efficiency of the conversion to the active nucleoside triphosphate. researchgate.netnih.gov These models can also predict the intracellular concentration of the active drug, which is a critical determinant of its antiviral activity. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for Remdesivir and its parent nucleoside, GS-441524, have shown that the prodrug strategy enhances intracellular delivery of the active compound. sciforum.netualberta.ca It is expected that the methylpropyl ester analog would follow a similar metabolic pathway, and computational predictions can help in optimizing its design for efficient intracellular activation. nih.gov

Broader Research Implications and Future Directions in Antiviral Development

Prospects for Next-Generation Nucleoside Analog Antivirals

Nucleoside analogs represent a cornerstone of antiviral therapy, with a long history of success against viruses like HIV, hepatitis B and C, and herpes simplex. numberanalytics.com The development of remdesivir (B604916) and its derivatives has reinvigorated interest in this class of drugs, highlighting their potential as broad-spectrum antiviral agents. mdpi.comumn.edu Future research is focused on creating next-generation nucleoside analogs with improved efficacy, better safety profiles, and the ability to overcome viral resistance. numberanalytics.com

Key areas of advancement include:

Enhanced Activation and Cellular Penetration: A significant hurdle for many nucleoside analogs is the initial phosphorylation step, which is often the rate-limiting factor in their activation to the triphosphate form. mdpi.com Prodrug strategies, like the one employed for remdesivir, have been successful in bypassing this step. mdpi.comnih.gov Future analogs may incorporate novel prodrug moieties to further enhance intracellular delivery and activation.

Broad-Spectrum Activity: The ideal next-generation antiviral would be effective against a wide range of viruses. umn.edunih.gov Researchers are exploring modifications to the nucleobase and sugar components of nucleoside analogs to expand their spectrum of activity. nih.gov For example, Favipiravir (T-705) and the synthetic adenosine (B11128) analog BCX4430 have shown efficacy against multiple RNA virus families. nih.gov

Overcoming Resistance: Viral resistance is a major challenge in antiviral therapy. numberanalytics.com Next-generation nucleosides are being designed to have a high barrier to resistance. nih.gov This can be achieved by targeting highly conserved regions of the viral polymerase or by designing analogs that are less susceptible to removal by viral proofreading enzymes. researchgate.net

Strategies for Combating Emerging and Re-emerging Viral Threats

The emergence and re-emergence of viral pathogens pose a significant and ongoing threat to global health. mdpi.comumn.edu The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. mdpi.com

Strategies for combating these threats include:

Repurposing Existing Drugs: In the face of a new viral outbreak, repurposing existing drugs with known safety profiles can significantly accelerate the development of a therapeutic response. nih.gov Remdesivir itself was initially developed for other viruses before its efficacy against SARS-CoV-2 was discovered. numberanalytics.com

Targeting Host Factors: An alternative to directly targeting viral enzymes is to target host proteins or pathways that are essential for viral replication. nih.gov This approach may have a higher barrier to resistance, as the virus would need to adapt to a change in the host cell machinery. nih.gov

Developing Pan-Viral Inhibitors: The ultimate goal is to develop antiviral agents that are effective against entire families of viruses. This requires identifying highly conserved targets among different viral species. The RNA-dependent RNA polymerase (RdRp) is a particularly attractive target for broad-spectrum nucleoside analogs due to its conserved function across many RNA viruses. nih.govpharmaceutical-journal.com

Integration of Advanced Preclinical Models for Comprehensive Evaluation

The evaluation of new antiviral candidates requires robust and predictive preclinical models. Traditional cell culture and animal models have limitations in fully replicating the complexity of human viral infections. nih.gov

Advanced preclinical models are being increasingly integrated into the drug development pipeline:

Organ-on-a-Chip Models: These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs, such as the lung. nih.gov They provide a more physiologically relevant system for testing antiviral efficacy and toxicity compared to simple cell cultures. nih.gov

Humanized Mouse Models: These are immunodeficient mice that have been engrafted with human cells or tissues, creating a model with a human immune system. nih.govdntb.gov.ua They are particularly valuable for studying viruses that only infect humans and for evaluating the interplay between the virus, the host immune response, and the antiviral drug.

Quantitative Systems Pharmacology (QSP) Models: These are computational models that integrate data from various sources to simulate the interaction between a drug and a biological system. fredhutch.org QSP models can be used to predict drug efficacy, optimize dosing regimens, and identify potential biomarkers of response. fredhutch.org

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Organ-on-a-Chip | Microfluidic devices with 3D human cell cultures mimicking organ function. | High physiological relevance, potential to reduce animal testing. | Complexity in fabrication and operation, may not capture systemic effects. |

| Humanized Mice | Immunodeficient mice with engrafted human cells or tissues. | Enables in vivo study of human-specific pathogens and immune responses. | Incomplete reconstitution of the human immune system, potential for graft-versus-host disease. |

| Quantitative Systems Pharmacology (QSP) | Computational models simulating drug-biology interactions. | Predictive power for optimizing dosing and trial design, cost-effective. | Reliant on the quality and quantity of input data, model validation is crucial. |

Methodological Advancements in Antiviral Compound Synthesis and Characterization

The synthesis of complex antiviral molecules like the remdesivir methylpropyl ester analog can be challenging and time-consuming. nih.govnih.gov Recent advancements in synthetic chemistry are streamlining this process.

Key methodological advancements include:

Organocatalysis: This approach uses small organic molecules as catalysts, offering a greener and more efficient alternative to traditional metal-based catalysts. nih.gov It is particularly useful for creating stereogenic centers with high enantioselectivity, a crucial aspect in the synthesis of many antiviral drugs. nih.gov

Flow Chemistry: This technique involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor. nih.gov Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for easier scale-up. nih.gov

Advanced Analytical Techniques: Sophisticated analytical methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are essential for the detailed characterization of newly synthesized antiviral compounds and their metabolites.

Synergistic Approaches with Other Antiviral Classes or Therapeutic Modalities

Combination therapy, the use of multiple drugs with different mechanisms of action, is a well-established strategy in the treatment of viral infections like HIV. numberanalytics.com This approach can enhance antiviral efficacy, reduce the likelihood of resistance, and potentially allow for lower doses of individual drugs, thereby minimizing toxicity. nih.govnih.gov

Potential synergistic approaches involving nucleoside analogs include:

Combination with Other Direct-Acting Antivirals: Combining a nucleoside analog that targets the viral polymerase with an inhibitor of another viral enzyme, such as a protease inhibitor, can create a powerful antiviral regimen. nih.gov

Combination with Host-Targeting Agents: Pairing a nucleoside analog with a drug that modulates the host immune response or targets a host factor essential for viral replication can provide a two-pronged attack against the virus. nih.gov

Combination with Monoclonal Antibodies: Monoclonal antibodies can provide passive immunity by directly neutralizing the virus. nih.gov Combining this approach with a nucleoside analog that inhibits viral replication could lead to a more rapid and complete clearance of the virus.

A study on alphaviruses demonstrated that combinations of approved oral nucleoside analogs, such as molnupiravir (B613847) and sofosbuvir, can result in synergistic antiviral effects both in vitro and in vivo. nih.gov This highlights the potential of combination therapy to potently suppress viral replication and control the emergence of viral genetic evolution under antiviral pressure. nih.gov

Q & A

Q. What is the molecular rationale behind designing remdesivir methylpropyl ester as a prodrug analog?

Remdesivir methylpropyl ester is structurally derived from the parent compound remdesivir (C₂₇H₃₅N₆O₈P), which functions as a nucleoside monophosphate prodrug. The esterification of the phosphate group with methylpropyl enhances cellular permeability by masking the charged phosphates, allowing efficient intracellular uptake. Upon entry, esterases hydrolyze the ester moiety, releasing the active nucleoside triphosphate metabolite that inhibits viral RNA-dependent RNA polymerase (RdRp) .

Q. How is the purity and stability of remdesivir methylpropyl ester validated in preclinical studies?

Analytical validation involves HPLC with UV detection (e.g., 62.5–75 ppm linear range, R² ≥ 0.999) to assess purity. Stability studies under controlled conditions (temperature, humidity) monitor degradation via peak area consistency. Precision metrics include system suitability (RSD ≤ 2% for retention time) and recovery rates (98–102%) across triplicate runs .

Q. What in vitro models are recommended for assessing antiviral activity against SARS-CoV-2?

Use Vero E6 or Calu-3 cell lines infected with SARS-CoV-2 (MOI = 0.1). Measure viral replication via qRT-PCR (RdRp gene) or plaque reduction assays. Include remdesivir as a positive control and validate results with cytotoxicity assays (CC₅₀ via MTT) to ensure specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on remdesivir analogs?

Meta-analyses should stratify data by patient subgroups (e.g., disease severity, comorbidities) and adjust for confounders (e.g., concomitant therapies). Use Bayesian statistical models to quantify uncertainty in small sample sizes, and cross-validate findings with in vitro RdRp inhibition assays (e.g., IC₅₀ comparisons) .

Q. What computational strategies optimize the design of remdesivir methylpropyl ester analogs?

Employ molecular docking (e.g., AutoDock Vina) to screen analogs against SARS-CoV-2 RdRp (PDB: 7BV2). Focus on substituents at the 1′-CN position (critical for binding affinity) and calculate binding free energies (MM-PBSA). Validate top candidates with molecular dynamics simulations (100 ns) to assess stability .

Q. How should researchers validate the pharmacokinetic (PK) profile of remdesivir methylpropyl ester in animal models?

Conduct dose-ranging studies in rodents (e.g., 3–30 mg/kg IV/oral). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Quantify parent drug and metabolites via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Compare bioavailability to remdesivir and adjust ester side chains to enhance solubility (logP < 3) .

Q. What statistical frameworks are robust for analyzing dose-response relationships in antiviral assays?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For RNA-seq data from treated vs. untreated cells, apply DESeq2 for differential gene expression and pathway enrichment (KEGG/GO) .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing remdesivir methylpropyl ester?

Follow a two-step process: (1) Synthesize the nucleoside monophosphate intermediate (CAS: 946511-97-3) using TMSCl and PhMgCl . (2) Esterify with methylpropyl chloroformate under anhydrous conditions. Monitor reaction progress via ³¹P NMR (δ = -2 to 0 ppm for phosphate esters). Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. How can researchers address batch-to-batch variability in analytical method validation?

Implement a system suitability test (SST) with six replicate injections of a reference standard. Criteria include RSD ≤ 2% for peak area and retention time. Use Youden’s robustness test (e.g., ±5% organic phase, ±2°C column temperature) to identify critical method parameters .

Q. What in silico tools are recommended for predicting metabolite toxicity?

Use ADMET Predictor™ or SwissADME to assess hepatic CYP450 metabolism and potential off-target effects. Validate predictions with in vitro hepatocyte assays (e.g., CYP3A4 inhibition). For genotoxicity, apply Ames test simulations (e.g., Derek Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products